molecular formula C13H20N2O7 B12806004 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide CAS No. 7599-07-7

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N'-phenyl-hydrazide

Cat. No.: B12806004
CAS No.: 7599-07-7
M. Wt: 316.31 g/mol
InChI Key: FKWVLNZRINUMNV-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is a complex organic compound characterized by multiple hydroxyl groups and a hydrazide functional group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide typically involves the following steps:

    Starting Material: The synthesis begins with 2,3,4,5,6,7-Hexahydroxy-heptanoic acid.

    Hydrazide Formation: The acid is reacted with phenylhydrazine under acidic or basic conditions to form the hydrazide. This reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of heptanoic acid derivatives with ketone or aldehyde groups.

    Reduction: Formation of heptanoic acid derivatives with amine groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The multiple hydroxyl groups can form hydrogen bonds with active sites, while the hydrazide group can participate in nucleophilic or electrophilic reactions, altering the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6,7-Hexahydroxy-heptanoic acid: Lacks the phenyl-hydrazide group, making it less reactive in certain chemical reactions.

    N’-phenyl-hydrazide derivatives: Compounds with different acyl groups attached to the hydrazide, which can alter their chemical and biological properties.

Uniqueness

2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide is unique due to the combination of multiple hydroxyl groups and a phenyl-hydrazide group, providing a versatile platform for various chemical modifications and applications.

This detailed overview highlights the significance and versatility of 2,3,4,5,6,7-Hexahydroxy-heptanoic acid N’-phenyl-hydrazide in scientific research and industrial applications

Properties

CAS No.

7599-07-7

Molecular Formula

C13H20N2O7

Molecular Weight

316.31 g/mol

IUPAC Name

2,3,4,5,6,7-hexahydroxy-N'-phenylheptanehydrazide

InChI

InChI=1S/C13H20N2O7/c16-6-8(17)9(18)10(19)11(20)12(21)13(22)15-14-7-4-2-1-3-5-7/h1-5,8-12,14,16-21H,6H2,(H,15,22)

InChI Key

FKWVLNZRINUMNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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